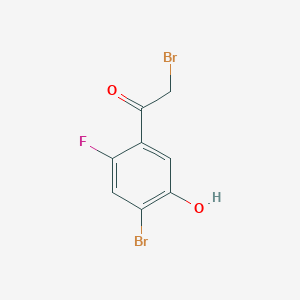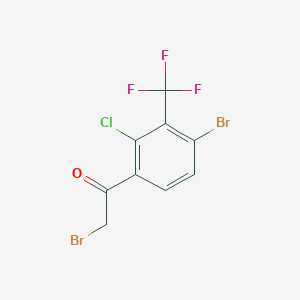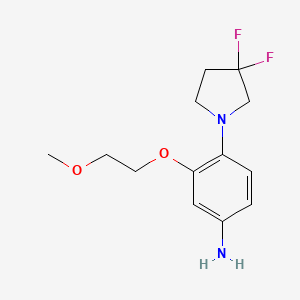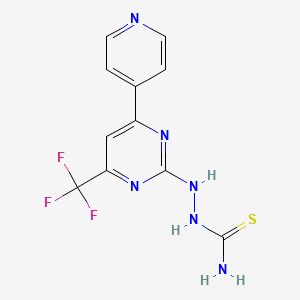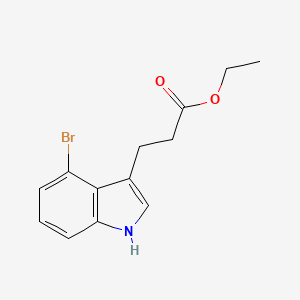![molecular formula C10H12BrNOSi B13719260 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is a compound that belongs to the class of pyridine derivatives It features a bromine atom at the 6th position, a hydroxyl group at the 2nd position, and a trimethylsilyl-ethynyl group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group at the 2nd position.
Trimethylsilyl-ethynylation: The attachment of a trimethylsilyl-ethynyl group at the 3rd position.
These reactions are carried out under specific conditions, often involving the use of catalysts and reagents such as palladium and copper salts for the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can act as a protecting group, while the hydroxyl and bromine groups can participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-6-[(trimethylsilyl)ethynyl]-3H-imidazo[4,5-b]pyridine: Similar structure with a methyl group instead of a hydroxyl group.
6-Bromo-2-chloro-4-[(trimethylsilyl)ethynyl]pyridin-3-amine: Similar structure with a chlorine atom instead of a hydroxyl group.
Uniqueness
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both a hydroxyl group and a bromine atom on the pyridine ring, which allows for a diverse range of chemical reactions and applications. The trimethylsilyl-ethynyl group also provides steric protection and enhances the compound’s stability .
Eigenschaften
Molekularformel |
C10H12BrNOSi |
|---|---|
Molekulargewicht |
270.20 g/mol |
IUPAC-Name |
6-bromo-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12BrNOSi/c1-14(2,3)7-6-8-4-5-9(11)12-10(8)13/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
JRYROPPYHWDZTA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=C(NC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
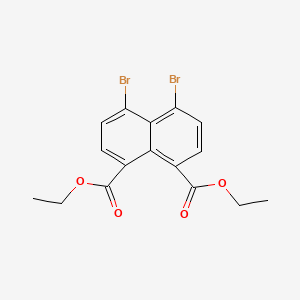



![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)


![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
